molecular formula C19H17NO2S B2938679 Benzo[b]thiophen-2-yl(2-phenylmorpholino)methanone CAS No. 1390222-48-6

Benzo[b]thiophen-2-yl(2-phenylmorpholino)methanone

Cat. No.: B2938679
CAS No.: 1390222-48-6
M. Wt: 323.41
InChI Key: IZUBVEOYLZENGJ-UHFFFAOYSA-N
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Description

Benzo[b]thiophen-2-yl(2-phenylmorpholino)methanone is a heterocyclic compound that features a benzothiophene core Benzothiophenes are known for their diverse biological properties and applications in materials science

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzo[b]thiophen-2-yl(2-phenylmorpholino)methanone typically involves coupling reactions and electrophilic cyclization reactions. One common method is the palladium-catalyzed Sonogashira cross-coupling reaction between 2-iodothiophenol and phenylacetylene, which yields 2-substituted benzo[b]thiophenes . Another method involves the condensation reaction of 2-aminobenzo[b]thiophenes with alkynyl-substituted enones using quinine-derived bifunctional thiourea as a catalyst .

Industrial Production Methods

Industrial production methods for benzothiophene derivatives often involve large-scale coupling reactions and cyclization processes. These methods are optimized for high yield and purity, and they typically use palladium catalysts and other transition metals to facilitate the reactions .

Chemical Reactions Analysis

Types of Reactions

Benzo[b]thiophen-2-yl(2-phenylmorpholino)methanone undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzothiophene core.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)

    Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Catalysts: Palladium, platinum, and other transition metals

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, and thioethers, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzo[b]thiophen-2-yl(2-phenylmorpholino)methanone is unique due to its specific combination of a benzothiophene core with a morpholino group, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for various applications in pharmaceuticals and materials science .

Biological Activity

Benzo[b]thiophen-2-yl(2-phenylmorpholino)methanone is a heterocyclic compound that has gained attention due to its diverse biological activities, particularly in medicinal chemistry. This compound features a benzothiophene core, which is known for its potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory properties.

The biological activity of this compound can be attributed to its interaction with various biochemical pathways. Specifically, benzothiophene derivatives have been shown to interfere with:

  • DNA Replication : Compounds in this class may inhibit enzymes involved in DNA synthesis.
  • Protein Synthesis : They can disrupt the translation process in bacterial cells.
  • Cell Wall Synthesis : These compounds may affect the integrity of bacterial cell walls, leading to cell lysis and death.

Antimicrobial Properties

This compound has been investigated for its antimicrobial properties against various microorganisms. Studies indicate that it may act as a ligand for cannabinoid receptors and exhibit significant activity against pathogens such as Mycobacterium tuberculosis (Mtb) and other multidrug-resistant strains .

Case Study: Antitubercular Activity

In a recent study, derivatives of benzo[b]thiophenes were tested for their efficacy against Mtb. The results showed that certain derivatives had minimum inhibitory concentrations (MICs) ranging from 0.91 to 2.83 μg/mL against both active and dormant forms of the bacterium. Notably, these compounds demonstrated lower cytotoxicity compared to traditional antitubercular drugs like rifampicin (RIF) and isoniazid (INH), making them promising candidates for further development .

Anticancer Activity

The anticancer potential of this compound has also been explored. It has been found to exhibit cytotoxic effects on various cancer cell lines, including HeLa and MCF-7 cells. The compound's mechanism involves inducing apoptosis in cancer cells, which is crucial for its therapeutic efficacy .

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship (SAR) of benzothiophene derivatives has revealed that modifications to the core structure can significantly enhance biological activity. For instance:

CompoundMIC (μg/mL)Activity Type
7b2.73Antitubercular
8c0.60Antimicrobial
8g0.61Antimicrobial

These findings suggest that specific substitutions on the benzothiophene scaffold can lead to improved potency against resistant strains of bacteria .

Pharmacokinetic Properties

Additionally, studies have indicated favorable pharmacokinetic properties for some derivatives, which include enhanced absorption and distribution characteristics that are critical for effective drug development .

Properties

IUPAC Name

1-benzothiophen-2-yl-(2-phenylmorpholin-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO2S/c21-19(18-12-15-8-4-5-9-17(15)23-18)20-10-11-22-16(13-20)14-6-2-1-3-7-14/h1-9,12,16H,10-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZUBVEOYLZENGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1C(=O)C2=CC3=CC=CC=C3S2)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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